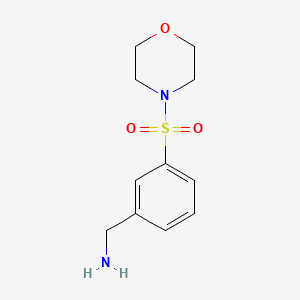

3-(Morpholine-4-sulfonyl)benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-morpholin-4-ylsulfonylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c12-9-10-2-1-3-11(8-10)17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSTYMQELDDEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588516 | |

| Record name | 1-[3-(Morpholine-4-sulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933989-32-3 | |

| Record name | 1-[3-(Morpholine-4-sulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-(Morpholine-4-sulfonyl)benzylamine: A Guide for Medicinal Chemists

An In-depth Technical Guide for Drug Development Professionals

Abstract

3-(Morpholine-4-sulfonyl)benzylamine is a key structural motif in modern medicinal chemistry, integrating two privileged fragments: the morpholine ring and an aromatic sulfonamide. The morpholine moiety is frequently employed to enhance aqueous solubility, modulate pharmacokinetics, and improve metabolic stability, making it a valuable component in drug design, particularly for central nervous system (CNS) targets.[1][2] The sulfonamide group acts as a versatile hydrogen bond acceptor and can form critical interactions with biological targets.[3][4] This guide provides a comprehensive overview of a robust synthetic pathway to this compound, details its thorough characterization, and explains the scientific rationale behind the chosen methodologies, reflecting best practices in process development and structural elucidation.

Strategic Importance in Drug Discovery

The convergence of the benzylamine, sulfonamide, and morpholine scaffolds in a single molecule creates a compound with significant potential as a building block for pharmaceutical libraries. Benzylamine-derived sulfonamides have shown potent inhibitory activity against various enzymes, including thrombin.[5] Furthermore, morpholine-based aryl sulfonamides have been successfully developed as selective inhibitors for targets like the Nav1.7 sodium channel, which is implicated in pain pathways.[6] The specific 3-substitution pattern on the phenyl ring provides a crucial vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide presents a reliable method to access this high-value intermediate in high purity.

Recommended Synthetic Pathway

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from 3-cyanobenzenesulfonyl chloride. This strategy prioritizes the early and stable installation of the sulfonamide moiety, followed by the chemical reduction of a nitrile precursor to the desired primary amine. This approach avoids potential complications of handling a free benzylamine group during the sulfonylation step.

The overall synthetic workflow is depicted below:

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 3-(Morpholine-4-sulfonyl)benzonitrile

The initial step involves a nucleophilic substitution reaction between 3-cyanobenzenesulfonyl chloride and morpholine.

-

Causality and Experimental Choices:

-

Reagents: Morpholine serves as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

-

Base: Pyridine or triethylamine is used as an acid scavenger. The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the morpholine, rendering it non-nucleophilic. The tertiary amine base neutralizes the HCl in situ, forming a salt and driving the reaction to completion.

-

Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves the starting materials.

-

Temperature Control: The reaction is initiated at 0°C. The addition of the sulfonyl chloride to the amine solution is exothermic, and maintaining a low temperature minimizes potential side reactions and ensures controlled reaction kinetics.

-

Step 2: Reduction to this compound

The intermediate benzonitrile is subsequently reduced to the target primary amine.

-

Causality and Experimental Choices:

-

Reducing Agent: Borane-tetrahydrofuran complex (BH₃•THF) is a highly effective and selective reagent for the reduction of nitriles to primary amines. It is generally preferred over harsher reagents like lithium aluminum hydride (LiAlH₄) when other potentially reducible functional groups are present, although the sulfonamide is typically stable to these conditions.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent for borane reductions, as it is inert to the reagent and effectively solvates the borane complex.

-

Workup: The reaction is carefully quenched with methanol followed by acidic workup (e.g., with HCl) to hydrolyze the intermediate borane-amine complexes and protonate the resulting amine, facilitating its isolation as a hydrochloride salt. Subsequent neutralization with a base liberates the free amine.

-

Purification and Isolation Protocol

Post-synthesis, a rigorous purification protocol is essential to ensure the compound meets the high-purity standards required for drug development.

-

Aqueous Workup: Following the reduction, the crude reaction mixture is subjected to an aqueous workup. This involves partitioning the product between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed sequentially with a dilute acid, water, and then brine to remove inorganic byproducts and unreacted starting materials.[7]

-

Drying and Concentration: The isolated organic phase is dried over an anhydrous salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Chromatography: The final purification is achieved via flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity (e.g., by adding methanol to a dichloromethane solution), is employed to separate the target compound from any remaining impurities. The progress is monitored by Thin-Layer Chromatography (TLC).

Characterization and Structural Elucidation

Confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic and chromatographic techniques.

Caption: Workflow for structural and purity verification.

Spectroscopic Data

The following table summarizes the expected analytical data for the title compound.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.8-7.5 ppm (m, 4H, Ar-H), 3.89 ppm (s, 2H, Ar-CH₂-N), 3.68 ppm (t, 4H, morpholine -O-CH₂-), 2.98 ppm (t, 4H, morpholine -N-CH₂-), 1.60 ppm (br s, 2H, -NH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~144.0 (Ar-C), 136.5 (Ar-C), 130.0 (Ar-CH), 129.5 (Ar-CH), 125.0 (Ar-CH), 124.5 (Ar-CH), 66.2 (morpholine -O-CH₂-), 46.0 (morpholine -N-CH₂-), 45.8 (Ar-CH₂) |

| Mass Spec. | m/z (ESI+) | Calculated for C₁₁H₁₆N₂O₃S: 256.09. Found: 257.10 [M+H]⁺ |

| FT-IR | Wavenumber (cm⁻¹) | 3350-3280 (N-H stretch, amine), 3050 (C-H stretch, aromatic), 2950-2850 (C-H stretch, aliphatic), 1340 & 1160 (S=O stretch, sulfonamide), 1115 (C-O-C stretch, morpholine) |

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the proton environment. Key signals include the distinct multiplets of the 1,3-disubstituted aromatic ring, the singlet for the benzylic protons (CH₂), and the two characteristic triplets for the morpholine ring protons. The broad singlet for the NH₂ protons is also diagnostic. ¹³C NMR confirms the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The observation of the protonated molecular ion [M+H]⁺ at m/z 257.10 corroborates the molecular formula C₁₁H₁₆N₂O₃S.[8][9]

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy confirms the presence of key functional groups. The strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are typically observed around 1340 cm⁻¹ and 1160 cm⁻¹, respectively. The N-H stretching of the primary amine will appear as a medium intensity doublet in the 3350-3280 cm⁻¹ region.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of final compounds. Using a C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid), the purity of this compound should be determined to be ≥95% for use in subsequent biological assays or advanced synthetic steps.

Safety, Handling, and Storage

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Reagents such as sulfonyl chlorides are corrosive and moisture-sensitive. Borane-THF is flammable and reacts with water.

-

Storage: The final compound, this compound, should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8]

Detailed Experimental Protocols

Synthesis of 3-(Morpholine-4-sulfonyl)benzonitrile

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add morpholine (1.1 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of sulfonyl chloride).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Dissolve 3-cyanobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).

-

Upon completion, quench the reaction with 1M HCl (aq).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from isopropanol or by flash column chromatography to afford the title intermediate as a white solid.

Synthesis of this compound

-

To a dry, nitrogen-flushed round-bottom flask, add 3-(morpholine-4-sulfonyl)benzonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C and slowly add borane-THF complex (1.0 M solution in THF, 2.5 eq) via syringe.

-

After addition, heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to 0°C and cautiously quench by the dropwise addition of methanol until gas evolution ceases.

-

Add 2M HCl (aq) and stir the mixture at room temperature for 1 hour.

-

Basify the solution to pH > 10 with 3M NaOH (aq).

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, gradient elution with 0-10% methanol in DCM) to yield this compound as a viscous oil or low-melting solid.

Conclusion

This guide outlines a validated and efficient pathway for the synthesis of this compound, a valuable building block for drug discovery. The two-step process is scalable and utilizes standard laboratory reagents and techniques. The comprehensive characterization protocol, employing NMR, MS, and IR spectroscopy, provides a robust framework for structural confirmation and quality control, ensuring the material is suitable for its intended application in the development of novel therapeutics.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid phase synthesis of benzylamine-derived sulfonamide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chembk.com [chembk.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Preparation of 3-(Morpholine-4-sulfonyl)benzylamine Derivatives and Analogs: An In-depth Technical Guide

Introduction

The 3-(morpholine-4-sulfonyl)benzylamine scaffold is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including acting as inhibitors of enzymes such as thrombin.[1] This guide provides a comprehensive overview of the synthetic strategies for preparing this compound and its analogs, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

Core Synthetic Strategies

The synthesis of this compound derivatives typically involves two main approaches:

-

Late-stage introduction of the benzylamine moiety: This strategy focuses on first constructing the 3-(morpholine-4-sulfonyl)benzene core, followed by the conversion of a functional group at the 3-position into an amine.

-

Early introduction of a protected benzylamine: In this approach, a protected benzylamine derivative is used as the starting material, and the morpholine-4-sulfonyl group is introduced subsequently.

The choice of strategy often depends on the availability of starting materials and the desired complexity of the final analogs.

Strategy 1: Late-Stage Amination

This is a widely employed and versatile approach. A common pathway involves the reduction of a nitrile or a nitro group at the 3-position of the benzene ring.

Synthesis via Nitrile Reduction

A key intermediate for this route is 3-(morpholine-4-sulfonyl)benzonitrile. The synthesis of this intermediate and its subsequent reduction to the desired benzylamine is outlined below.

Workflow for Synthesis via Nitrile Reduction

Caption: Synthetic workflow for this compound via nitrile reduction.

Detailed Experimental Protocol: Synthesis of 3-(Morpholine-4-sulfonyl)benzonitrile

-

Reaction Setup: To a stirred solution of 3-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Addition of Morpholine: Slowly add a solution of morpholine (1.1 eq) in DCM.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 3-(morpholine-4-sulfonyl)benzonitrile.

Detailed Experimental Protocol: Reduction of 3-(Morpholine-4-sulfonyl)benzonitrile

-

Reaction Setup: To a suspension of Lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-(morpholine-4-sulfonyl)benzonitrile (1.0 eq) in THF dropwise.

-

Reaction Progression: Stir the mixture at room temperature for 4-6 hours.

-

Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Work-up: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by crystallization or column chromatography.

Causality Behind Experimental Choices:

-

Sulfonylation: The use of a tertiary amine base like triethylamine is crucial to neutralize the HCl generated during the reaction of the sulfonyl chloride with morpholine, driving the reaction to completion. DCM is a good solvent as it is inert and dissolves the reactants well.

-

Reduction: LiAlH₄ is a powerful reducing agent capable of reducing the nitrile to a primary amine. The reaction is performed in an anhydrous solvent like THF as LiAlH₄ reacts violently with water. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) is a milder alternative.

Strategy 2: Synthesis from a Protected Benzylamine

This approach is advantageous when diverse modifications on the morpholine-4-sulfonyl moiety are desired. A common protecting group for the amine is the tert-butoxycarbonyl (Boc) group.

Workflow for Synthesis from a Protected Benzylamine

Caption: Synthetic workflow starting from a protected benzylamine.

Detailed Experimental Protocol: Synthesis of N-Boc-3-(morpholine-4-sulfonyl)benzylamine

-

Chlorosulfonylation: Cool chlorosulfonic acid (5.0 eq) to 0 °C. Add N-Boc-3-aminobenzylamine (1.0 eq) portion-wise, maintaining the temperature below 5 °C. Stir the mixture for 2-3 hours.

-

Work-up: Pour the reaction mixture onto crushed ice and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-3-(chlorosulfonyl)benzylamine.

-

Sulfonamide Formation: Dissolve the crude sulfonyl chloride in DCM and cool to 0 °C. Add morpholine (1.2 eq) and triethylamine (1.5 eq). Stir at room temperature overnight.

-

Purification: Wash the reaction mixture with water and brine. Dry and concentrate the organic layer. Purify the residue by column chromatography.

-

Deprotection: Dissolve the purified N-Boc-3-(morpholine-4-sulfonyl)benzylamine in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2-4 hours. Concentrate the mixture and neutralize with a base to obtain the final product.

Causality Behind Experimental Choices:

-

Chlorosulfonylation: Chlorosulfonic acid is a strong electrophile that reacts with the aromatic ring to introduce the sulfonyl chloride group. The reaction is highly exothermic and requires careful temperature control.

-

Boc Protection: The Boc group protects the benzylamine from reacting with chlorosulfonic acid and during the subsequent sulfonamide formation. It is easily removed under acidic conditions.[2]

-

Deprotection: TFA is a strong acid that efficiently cleaves the Boc protecting group.

Synthesis of Analogs

The synthetic routes described above can be readily adapted to prepare a wide range of analogs.

Analogs with Substituted Benzene Rings

Substituted starting materials, such as substituted 3-cyanobenzenesulfonyl chlorides or N-Boc-3-aminobenzylamines, can be used to introduce various functional groups onto the benzene ring.

Analogs with Modified Morpholine Rings

Instead of morpholine, other cyclic secondary amines (e.g., piperidine, piperazine) can be reacted with the sulfonyl chloride intermediate to generate diverse sulfonamide derivatives.

Table 1: Examples of Synthesized Analogs and Yields

| Starting Material (Strategy 1) | Amine | Product | Yield (%) |

| 3-Cyano-4-fluorobenzenesulfonyl chloride | Morpholine | 4-Fluoro-3-(morpholine-4-sulfonyl)benzonitrile | 94 |

| 3-Cyanobenzenesulfonyl chloride | Piperidine | 3-(Piperidine-1-sulfonyl)benzonitrile | 85-95 |

| 3-Cyanobenzenesulfonyl chloride | N-Boc-piperazine | N-Boc-4-(3-cyanophenylsulfonyl)piperazine | 90-98 |

Yields are representative and may vary based on reaction conditions.

Conclusion

The synthesis of this compound and its derivatives can be achieved through versatile and efficient synthetic strategies. The choice between a late-stage amination approach and a route starting from a protected benzylamine provides flexibility for accessing a wide array of analogs for drug discovery programs. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of Morpholine-Containing Sulfonamides

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices involved in the crystal structure analysis of morpholine-containing sulfonamides. By integrating theoretical foundations with practical insights, this document serves as a valuable resource for understanding the solid-state properties of this important class of molecules and leveraging that knowledge for rational drug design.

The Significance of Morpholine-Containing Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] When coupled with a morpholine moiety, the resulting molecule often exhibits advantageous physicochemical and pharmacological properties. Morpholine is a privileged scaffold in drug design, known for improving aqueous solubility, metabolic stability, and providing a versatile handle for synthetic modification.[2] Its unique conformational flexibility and ability to participate in hydrogen bonding can significantly influence a molecule's interaction with biological targets and its solid-state characteristics.[3][4] Understanding the three-dimensional arrangement of these molecules in the crystalline state through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships that govern crucial pharmaceutical attributes like stability, dissolution rate, and bioavailability.[5]

The Cornerstone of Solid-State Characterization: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[6] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice. The resulting diffraction pattern provides detailed information about the unit cell dimensions, space group symmetry, and the precise coordinates of each atom within the crystal. This wealth of data allows for a thorough analysis of molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing.[6]

Experimental Workflow: A Self-Validating Protocol

The successful determination of a crystal structure is contingent on a meticulously executed experimental workflow. Each step is designed to ensure the quality and integrity of the final structural model.

References

- 1. 4-(4-NITROPHENYL)MORPHOLINE | 10389-51-2 [chemicalbook.com]

- 2. 4-tosylmorpholine | CymitQuimica [cymitquimica.com]

- 3. 4-((4-Fluorophenyl)sulfonyl)morpholine | C10H12FNO3S | CID 755377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Morpholine-4-sulfonyl)benzylamine

Foreword: Unveiling the Profile of a Promising Scaffold

In the landscape of modern drug discovery and materials science, the morpholine and benzenesulfonamide moieties stand out as privileged structures, consistently appearing in a diverse array of biologically active compounds and functional materials.[1][2] The strategic combination of these two pharmacophores in 3-(Morpholine-4-sulfonyl)benzylamine results in a molecule of significant interest for researchers and drug development professionals. This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering both established data and robust, field-proven methodologies for its further investigation. As direct experimental data for this specific molecule is limited in publicly accessible literature, this guide integrates known information with predicted values and detailed, generalized protocols based on established methods for structurally analogous compounds. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to unlock the full potential of this compound in their scientific endeavors.

Molecular Identity and Core Physicochemical Characteristics

This compound, identified by the CAS number 933989-32-3, is a substituted benzylamine derivative.[3] The molecule features a benzylamine core, with a morpholine-4-sulfonyl group attached at the meta position of the benzene ring. This unique structural arrangement imparts a specific set of physicochemical properties that are crucial for its behavior in biological and chemical systems.

A fundamental understanding of these properties is the bedrock of any research and development effort. The following table summarizes the key molecular and physicochemical parameters for this compound. It is important to note that while some properties are established, others, such as pKa and logP, are often predicted using computational models in the absence of direct experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₃S | [3] |

| Molar Mass | 256.32 g/mol | [3] |

| CAS Number | 933989-32-3 | [3] |

| Appearance | Predicted to be a solid | [4] |

| Predicted pKa (amine) | ~9.0 - 9.5 | Based on substituted benzylamines[5][6] |

| Predicted logP | ~0.5 - 1.5 | Based on sulfonamide derivatives[7][8][9][10] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, and stored in a freezer at -20°C.[3][11] |

Molecular Structure:

Caption: 2D structure of this compound.

Experimental Protocols for Physicochemical Profiling

A comprehensive understanding of a compound's solubility, pKa, and lipophilicity is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The following section outlines detailed, standardized protocols for the experimental determination of these critical parameters.

Aqueous and Organic Solubility Determination

Rationale: Solubility is a critical factor influencing oral bioavailability and formulation development.[12] Both thermodynamic and kinetic solubility assays provide valuable, complementary information. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is more indicative of the behavior of a compound in high-throughput screening and early formulation studies.

Experimental Workflow:

Caption: Workflow for thermodynamic and kinetic solubility determination.

Step-by-Step Protocol for Thermodynamic Solubility:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter.

-

Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is reported as the concentration of the compound in the saturated supernatant (e.g., in µg/mL or mM).

pKa Determination by Potentiometric Titration

Rationale: The ionization state of a molecule at physiological pH, governed by its pKa, profoundly influences its solubility, permeability, and target binding. For this compound, the primary amine is the most likely ionizable group. Potentiometric titration is a classic and reliable method for pKa determination.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in a suitable solvent system, often a co-solvent mixture (e.g., methanol/water or DMSO/water) to ensure solubility throughout the titration.

-

Titration Setup: Use a calibrated pH electrode and an automated titrator. The titrant should be a standardized solution of a strong acid (e.g., 0.1 M HCl) if the compound is basic, or a strong base (e.g., 0.1 M NaOH) if it is acidic.

-

Titration: Titrate the sample solution with the titrant, recording the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the Henderson-Hasselbalch equation.

LogP Determination by Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which is a major determinant of its ability to cross biological membranes. The shake-flask method is the gold standard for experimental logP determination.

Step-by-Step Protocol:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of this compound in the aqueous or octanol phase. Add a known volume of the other phase and shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.

-

Quantification: Carefully sample both the aqueous and octanol phases and determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Chemical Synthesis

The synthesis of this compound can be approached through a multi-step process, leveraging established reactions for the formation of sulfonamides and the conversion of functional groups. A plausible synthetic route is outlined below.

Synthetic Workflow:

Caption: A potential synthetic workflow for this compound.

Step-by-Step Synthetic Protocol (Generalized):

Step 1: Synthesis of 3-Cyano-N-morpholinobenzenesulfonamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Add a base, such as triethylamine or pyridine, to the morpholine solution. Slowly add a solution of 3-cyanobenzenesulfonyl chloride in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Reduction of the Nitrile to the Benzylamine

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like THF or diethyl ether at 0°C.

-

Addition of Intermediate: Slowly add a solution of 3-cyano-N-morpholinobenzenesulfonamide in the same anhydrous solvent to the suspension of the reducing agent.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the progress by TLC.

-

Work-up: Cool the reaction mixture to 0°C and carefully quench the excess reducing agent by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser work-up). Filter the resulting precipitate and wash it with the reaction solvent.

-

Purification: Combine the filtrate and washings, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or by forming a salt (e.g., the hydrochloride salt) and recrystallizing it.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. The following section details standard analytical techniques for its characterization.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a versatile and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. A reversed-phase HPLC method is generally suitable for a molecule with the polarity of this compound.

Analytical Workflow:

Caption: A general workflow for the HPLC analysis of this compound.

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a gradient of 10-90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm, determined by UV-Vis spectroscopy).

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30°C.

This method can be optimized for resolution, peak shape, and run time, and must be validated for parameters such as linearity, accuracy, precision, and specificity according to ICH guidelines.[13][14][15][16]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the protons of the morpholine ring. The chemical shifts and coupling patterns would confirm the substitution pattern and the integrity of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule. The high-resolution mass spectrum would confirm the elemental composition.

Potential Applications and Future Directions

The structural motifs present in this compound suggest a range of potential biological activities. Benzenesulfonamide derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][17][18][19] The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.[1]

Given these precedents, this compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. Further research should focus on a comprehensive biological evaluation of this compound in various disease models to elucidate its specific pharmacological profile.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. While direct experimental data for this specific molecule is not extensively available, this guide offers robust, generalized protocols for its synthesis, characterization, and the experimental determination of its key physicochemical parameters. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the potential of this promising chemical entity.

References

- 1. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 933989-32-3|this compound|BLD Pharm [bldpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. mdpi.com [mdpi.com]

- 16. imeko.info [imeko.info]

- 17. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Bioactive Landscape of Sulfonylbenzylamines: A Technical Guide to Theoretical DFT Studies in Drug Discovery

For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth exploration of the application of Density Functional Theory (DFT) in the study of sulfonylbenzylamine compounds. Moving beyond a mere procedural outline, this document delves into the causal relationships behind computational choices, offering a framework for robust, self-validating theoretical studies that accelerate the drug discovery pipeline.

Section 1: The Sulfonylbenzylamine Scaffold - A Privileged Motif in Medicinal Chemistry

The sulfonylbenzylamine core, characterized by a sulfonamide group linking a benzyl and another aryl or alkyl moiety, is a cornerstone in modern medicinal chemistry. Its prevalence stems from the sulfonamide group's ability to act as a versatile hydrogen bond donor and acceptor, mimicking the peptide bond and enabling strong interactions with biological targets.[1][2] This has led to the development of sulfonylbenzylamine-based inhibitors for a wide range of enzymes implicated in human diseases.

Historically, the development of sulfonamide-based drugs has been a triumph of medicinal chemistry, leading to antibacterial agents and diuretics.[1][2] The sulfonylbenzylamine subclass has seen a resurgence with the discovery of potent and selective inhibitors for enzymes such as caspases, implicated in apoptosis, and carbonic anhydrases, involved in physiological processes like pH regulation and tumorigenesis. The structural rigidity and synthetic tractability of the sulfonylbenzylamine scaffold make it an ideal candidate for structure-based drug design.

Section 2: The Imperative of Theoretical Modeling - Why DFT?

In the contemporary drug discovery paradigm, computational chemistry is an indispensable tool for the rational design of novel therapeutics.[3][4] Among the quantum mechanical methods, Density Functional Theory (DFT) has emerged as a powerful and widely adopted approach due to its favorable balance of accuracy and computational cost.[5] DFT allows for the precise calculation of the electronic structure of molecules, providing invaluable insights into their reactivity, stability, and intermolecular interactions.[6]

For sulfonylbenzylamine compounds, DFT studies serve several critical purposes:

-

Elucidation of Structure-Activity Relationships (SAR): By calculating quantum chemical descriptors, researchers can build predictive Quantitative Structure-Activity Relationship (QSAR) models that correlate molecular properties with biological activity.[7]

-

Rationalization of Binding Modes: DFT-optimized geometries and calculated electronic properties can be integrated with molecular docking studies to provide a more accurate picture of how a ligand interacts with its protein target.[3]

-

Prediction of Physicochemical Properties: DFT can be employed to predict properties crucial for drug development, such as pKa, solubility, and metabolic stability.[8]

-

Guidance for Synthetic Chemistry: Insights from DFT can guide the design of new analogs with improved potency and selectivity, prioritizing synthetic efforts.

The following diagram illustrates the central role of DFT in a modern drug discovery workflow for sulfonylbenzylamine inhibitors.

Caption: Iterative drug discovery workflow integrating DFT.

Section 3: Core Methodology - A Self-Validating Protocol for DFT Studies on Sulfonylbenzylamines

The integrity of any theoretical study hinges on a well-defined and reproducible methodology. This section outlines a robust protocol for performing DFT calculations on sulfonylbenzylamine compounds, emphasizing the rationale behind each step.

Molecular Structure Preparation

The starting point for any DFT calculation is the three-dimensional structure of the molecule. This can be obtained from crystallographic data if available, or built using molecular modeling software. It is crucial to ensure correct bond orders and protonation states, especially for ionizable groups, as these will significantly impact the electronic structure.

Geometry Optimization: The Foundation of Accurate Predictions

The initial molecular geometry must be optimized to find the lowest energy conformation. This is a critical step, as all subsequent calculations of molecular properties are dependent on the optimized structure.

Experimental Protocol: Geometry Optimization

-

Software Selection: Utilize a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Functional and Basis Set Selection:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good compromise between accuracy and computational cost.[5][8] For systems where weak interactions are significant, dispersion-corrected functionals like ωB97X-D are recommended.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a common starting point for geometry optimizations.[9] For higher accuracy, particularly for systems containing elements beyond the second row, larger basis sets like 6-311+G(d,p) are preferable.[8][10]

-

-

Solvation Model: Biological processes occur in an aqueous environment. Therefore, it is essential to include a solvation model to account for the effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation model.

-

Convergence Criteria: Employ tight convergence criteria for the geometry optimization to ensure that a true energy minimum is reached.

-

Frequency Calculation: After optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point energy and thermal corrections.

Calculation of Quantum Chemical Descriptors

Once the geometry is optimized, a range of quantum chemical descriptors can be calculated to probe the electronic properties of the sulfonylbenzylamine compounds. These descriptors form the basis for understanding their reactivity and biological activity.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Description | Significance in Drug Design |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.[11][12] | The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability.[11] A smaller gap suggests higher reactivity. These orbitals are crucial for understanding charge transfer interactions with biological targets.[12] |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential created by the charge distribution of the molecule.[13][14][15] | MEP maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are critical for identifying potential sites for hydrogen bonding and other non-covalent interactions with a receptor.[2][13] |

| Natural Bond Orbital (NBO) Analysis | A method for studying charge distribution, hybridization, and intramolecular interactions.[16][17] | NBO analysis provides insights into charge delocalization and hyperconjugative interactions that contribute to molecular stability.[9] It can also be used to quantify the strength of hydrogen bonds.[17] |

| Atomic Charges | The distribution of electron density among the atoms in a molecule (e.g., Mulliken, Hirshfeld, or NBO charges). | Atomic charges are useful for understanding the electrostatic interactions between a ligand and its receptor. They are also frequently used as descriptors in QSAR studies. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The dipole moment influences a molecule's solubility and its ability to cross cell membranes. It can also play a role in the orientation of the molecule within a binding pocket. |

Section 4: Application in SAR and Drug Design - A Case Study Approach

The true power of theoretical DFT studies lies in their application to real-world drug discovery projects. This section will illustrate how the methodologies described above can be used to understand the structure-activity relationships of sulfonylbenzylamine inhibitors targeting a specific enzyme.

Case Study: Sulfonylbenzylamine-Based Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms are overexpressed in various cancers, making them attractive targets for anticancer drug development. The sulfonamide group is a well-established zinc-binding group for CA inhibitors.

Workflow for a DFT-Driven SAR Study of CA Inhibitors

Caption: Workflow for a DFT-driven SAR study.

Data Presentation: Hypothetical QSAR Data for CA Inhibitors

| Compound | R-Group | IC50 (nM) | HOMO (eV) | LUMO (eV) | ΔE (eV) | MEP Min (kcal/mol) |

| 1 | -H | 150 | -7.2 | -1.5 | 5.7 | -45.2 |

| 2 | -Cl | 75 | -7.4 | -1.8 | 5.6 | -48.9 |

| 3 | -OCH3 | 200 | -6.9 | -1.3 | 5.6 | -43.1 |

| 4 | -NO2 | 25 | -7.8 | -2.5 | 5.3 | -55.6 |

From the hypothetical data in Table 2, a preliminary QSAR model might suggest that electron-withdrawing groups on the benzyl ring (e.g., -Cl, -NO2) lead to lower LUMO energies and more negative MEP minima around the sulfonamide group, correlating with increased inhibitory potency. This hypothesis can then be tested by synthesizing and evaluating new analogs.

Section 5: Conclusion and Future Perspectives

Theoretical DFT studies provide a powerful and versatile framework for the rational design and optimization of sulfonylbenzylamine-based drug candidates. By enabling a deep understanding of the electronic properties that govern molecular recognition and biological activity, DFT accelerates the drug discovery process, reduces costs, and ultimately contributes to the development of more effective and safer medicines.

The continued development of more accurate and efficient DFT functionals, coupled with advances in machine learning and artificial intelligence, promises to further enhance the predictive power of computational chemistry in the years to come. The integration of these advanced theoretical methods will undoubtedly play a pivotal role in unlocking the full therapeutic potential of the sulfonylbenzylamine scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggregation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rjb.ro [rjb.ro]

- 8. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. irjweb.com [irjweb.com]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

The Versatile Scaffold: 3-(Morpholine-4-sulfonyl)benzylamine in Modern Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. 3-(Morpholine-4-sulfonyl)benzylamine represents a confluence of three such powerful pharmacophoric elements: a benzylamine core, a sulfonamide linker, and a morpholine ring. This unique combination bestows upon the scaffold a desirable balance of structural rigidity, synthetic tractability, and favorable physicochemical properties, making it a highly valuable starting point for drug discovery campaigns.

The morpholine ring, in particular, is considered a "privileged" structure in medicinal chemistry.[1][2] Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through hydrogen bonding.[1][2] When combined with the arylsulfonamide group—a classic zinc-binding function and hydrogen bond donor/acceptor—and a versatile benzylamine handle for further chemical elaboration, the resulting scaffold becomes a powerful tool for targeting a diverse range of proteins.[3][4]

These application notes will provide an in-depth guide to the utility of this compound, detailing its application in the design of specific enzyme and ion channel inhibitors, providing exemplary synthetic protocols, and outlining methodologies for biological evaluation.

Core Applications & Therapeutic Targets

The inherent chemical features of the this compound scaffold lend themselves to the targeting of several important classes of proteins. The sulfonamide moiety is a well-established pharmacophore for inhibiting metalloenzymes, while the overall structure can be adapted to fit into the binding sites of various receptors and channels.

Inhibition of Carbonic Anhydrases: A Classic Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for numerous physiological processes.[4] Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group is a canonical zinc-binding group, making derivatives of this compound excellent candidates for CA inhibitors.

-

Mechanism of Action: The sulfonamide nitrogen atom coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and disrupting the catalytic cycle. The morpholine and benzylamine portions of the molecule can be modified to achieve isoform selectivity by interacting with residues in the active site cleft.

Targeting Voltage-Gated Sodium Channels (Nav) for Analgesia

Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical for the propagation of pain signals. Blockers of this channel are highly sought after as potential non-opioid analgesics. Aryl sulfonamides containing a morpholine moiety have been successfully developed as potent and selective Nav1.7 inhibitors.[5]

-

Structure-Activity Relationship (SAR) Insights: In this context, the morpholine ring often serves to modulate physicochemical properties and can occupy a specific pocket within the channel's pore.[5] The benzylamine portion can be functionalized to introduce additional interactions, enhancing potency and selectivity.

Experimental Protocols & Methodologies

The following sections provide detailed protocols for the synthesis and evaluation of derivatives based on the this compound scaffold.

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the functionalization of the primary amine of this compound via reductive amination.

Workflow Diagram:

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Multi-Tiered Pharmacological Screening Cascade for Novel 3-(Morpholine-4-sulfonyl)benzylamine Derivatives

Introduction: The Rationale for a Targeted Screening Approach

The 3-(morpholine-4-sulfonyl)benzylamine scaffold represents a compelling starting point for drug discovery. It is a chemical hybrid, integrating three distinct moieties known for their diverse and potent pharmacological activities. The sulfonamide group is the basis for numerous drugs, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer and anticonvulsant.[1][2][3] The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve pharmacokinetic properties, enhance solubility, and increase permeability across the blood-brain barrier, making it valuable for developing drugs targeting the central nervous system (CNS). Finally, the benzylamine core is present in many neuroactive compounds.

Given this multifunctional foundation, a library of this compound derivatives is unlikely to have a single, predictable biological effect. A broad, yet systematic, pharmacological screening strategy is therefore essential to unlock its therapeutic potential. This guide presents a multi-tiered screening cascade designed to efficiently identify and characterize the primary biological activities of these novel derivatives. The workflow begins with high-throughput primary assays to detect broad cytotoxic and neuromodulatory effects, followed by more complex secondary assays to elucidate the mechanism of action for promising "hit" compounds.

This document is structured to provide not only the step-by-step protocols but also the scientific reasoning behind the experimental choices, ensuring a robust and logically sound screening process.

Caption: A multi-tiered workflow for screening this compound derivatives.

Part I: Primary Screening - Identifying Broad Biological Activity

The initial goal is to cast a wide net to determine if the synthesized derivatives possess significant biological activity in two major therapeutic areas suggested by their chemical structure: oncology and neurology.

Focus 1: Anticancer Cytotoxicity Screening

Many sulfonamide-containing compounds have demonstrated anticancer properties.[3] Therefore, a primary screen for cytotoxicity against a panel of cancer cell lines is a logical first step. We describe two complementary colorimetric assays to ensure the data is robust. The MTT assay measures metabolic activity, while the SRB assay measures total cellular protein, providing a cross-validation of cell viability results.[4][5]

Principle: This assay quantifies cell viability based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product, the amount of which is directly proportional to the number of living cells.[4]

Materials:

-

Cancer cell lines of interest (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Novel test compound derivatives, dissolved in DMSO to create stock solutions

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom microplates

-

Multichannel pipette and microplate reader (570 nm wavelength)

Step-by-Step Methodology:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

-

MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the resulting dose-response curve.

Principle: The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[4] This assay's endpoint is less susceptible to metabolic interference compared to the MTT assay.

Materials:

-

Materials from Protocol 1.1, excluding MTT and its solubilization solution.

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water to remove TCA. Air dry the plates completely.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

-

Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

-

Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate and plot cell viability as described for the MTT assay to determine IC₅₀ values.

Focus 2: Neuromodulatory Potential - Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the CNS that metabolize neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Inhibitors of these enzymes are used to treat depression (MAO-A) and Parkinson's disease (MAO-B).[7] Given the structural motifs in the target compounds, screening for MAO inhibition is a high-priority.

Caption: Role of MAO in neurotransmitter breakdown and the principle of inhibition.

Principle: This assay provides a sensitive method to measure MAO activity. The enzyme reacts with a substrate (e.g., tyramine) to generate hydrogen peroxide (H₂O₂). In the presence of a probe and horseradish peroxidase (HRP), the H₂O₂ reacts to produce a highly fluorescent product, which can be easily measured.[8] The assay can distinguish between the two isoforms by using specific inhibitors as controls.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO Substrate (e.g., p-Tyramine)

-

Fluorescent Probe (e.g., Amplex Red or similar)

-

Horseradish Peroxidase (HRP)

-

MAO-A specific inhibitor: Clorgyline

-

MAO-B specific inhibitor: Selegiline or Pargyline[8]

-

Test compound derivatives

-

Black, flat-bottom 96-well microplates

-

Fluorometric microplate reader (e.g., λex = 530 nm, λem = 585 nm)

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a working solution of the fluorescent probe and HRP in Assay Buffer. Prepare substrate and inhibitor solutions.

-

Assay Setup: In separate wells of a black 96-well plate, perform the following additions for both MAO-A and MAO-B setups:

-

100% Activity Control: 50 µL Assay Buffer + 20 µL MAO enzyme.

-

Inhibitor Control (for MAO-A plate): 50 µL Clorgyline + 20 µL MAO-A enzyme.

-

Inhibitor Control (for MAO-B plate): 50 µL Selegiline + 20 µL MAO-B enzyme.

-

Test Compound Wells: 50 µL of each test derivative (at a screening concentration, e.g., 10 µM) + 20 µL MAO enzyme.

-

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors/compounds to interact with the enzymes.

-

Reaction Initiation: Prepare a "Reaction Mix" containing the substrate, fluorescent probe, and HRP in Assay Buffer. Add 30 µL of this mix to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for 20-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Calculate the percent inhibition for each test compound using the formula: % Inhibition = (1 - (Slope_Compound / Slope_100%_Activity)) * 100

-

Compounds showing significant inhibition (e.g., >50%) are considered "hits" for that isoform and are prioritized for secondary screening.

-

Part II: Secondary Screening & Mechanism of Action (MoA)

"Hits" identified in the primary screen require further investigation to confirm their activity, determine their potency (IC₅₀), and begin to understand their mechanism of action.

For Cytotoxic 'Hits'

If a derivative shows potent cytotoxicity, the next logical step is to determine how it is killing the cancer cells or inhibiting their growth.

Principle: This protocol determines the phase of the cell cycle (G0/G1, S, or G2/M) in which the cells are arrested by the compound. Cells are stained with a DNA-binding fluorescent dye (like Propidium Iodide, PI), and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.

Methodology Outline:

-

Seed cells in 6-well plates and treat with the hit compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Harvest cells (including floating and attached cells) and wash with PBS.

-

Fix the cells in cold 70% ethanol to permeabilize the membrane.

-

Treat cells with RNase A to prevent staining of RNA.

-

Stain cells with Propidium Iodide (PI).

-

Analyze the cell population using a flow cytometer. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

For MAO Inhibitor 'Hits'

For compounds that inhibit MAO-A or MAO-B, the key follow-up questions are about potency and the nature of the inhibition.

Principle: To determine the potency of the inhibitor, a dose-response curve is generated by testing a range of compound concentrations in the fluorometric assay described in Protocol 2.1. Reversibility can be assessed by pre-incubating the enzyme with a high concentration of the inhibitor and then significantly diluting the mixture to see if enzyme activity can be recovered.

Methodology Outline for IC₅₀:

-

Perform the MAO assay (Protocol 2.1) using a serial dilution of the hit compound (e.g., 8-10 concentrations spanning from nM to µM ranges).

-

Calculate the % inhibition for each concentration.

-

Plot % inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Methodology Outline for Reversibility:

-

Incubate the MAO enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for 30 minutes.

-

In a parallel tube, incubate the enzyme with vehicle (control).

-

Dilute both samples 100-fold into the assay buffer to reduce the inhibitor concentration to well below its IC₅₀.

-

Immediately measure the remaining enzyme activity.

-

Interpretation: If activity is restored upon dilution, the inhibitor is likely reversible. If activity remains low, the inhibition is likely irreversible or tightly-bound.

Part III: Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison across the derivative library.

Table 1: Example Data Summary for Pharmacological Screening

| Derivative ID | Cytotoxicity IC₅₀ (µM) | MAO-A Inhibition IC₅₀ (µM) | MAO-B Inhibition IC₅₀ (µM) |

| MCF-7 | A549 | ||

| Cmpd-001 | 1.2 ± 0.3 | 2.5 ± 0.6 | > 50 |

| Cmpd-002 | > 50 | > 50 | 0.08 ± 0.02 |

| Cmpd-003 | 25.1 ± 3.9 | 33.4 ± 5.0 | 0.5 ± 0.1 |

| Doxorubicin | 0.1 ± 0.02 | 0.3 ± 0.05 | N/A |

| Clorgyline | N/A | N/A | 0.01 ± 0.003 |

| Selegiline | N/A | N/A | 15.3 ± 2.1 |

| Data are presented as mean ± standard deviation from three independent experiments (n=3). N/A = Not Applicable. |

References

- 1. sciepub.com [sciepub.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 4. benchchem.com [benchchem.com]

- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 6. Monoamine Oxidase Assays [cellbiolabs.com]

- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 8. resources.bio-techne.com [resources.bio-techne.com]

Role of the morpholine moiety in the biological activity of drug candidates

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Six-Membered Ring

In the vast and intricate world of medicinal chemistry, certain molecular fragments consistently reappear in the structures of successful therapeutic agents. These "privileged scaffolds" serve as foundational frameworks upon which highly specific and effective drugs are built. Among these, the simple, saturated heterocycle, morpholine, has emerged as a particularly valuable building block.[1][2][3][4] Its unassuming six-membered ring, containing both an amine and an ether functional group, belies a powerful influence on the biological activity and pharmacokinetic profiles of drug candidates.[5]

This technical guide delves into the multifaceted role of the morpholine moiety in drug design. We will explore its fundamental physicochemical properties, dissect its contributions to biological activity through illustrative case studies of approved drugs, and provide detailed protocols for the evaluation and strategic incorporation of this critical scaffold.

The Physicochemical Advantages of Incorporating Morpholine

The frequent appearance of the morpholine ring in drug candidates is not coincidental; it is a direct result of its favorable physicochemical properties that address several key challenges in drug development.[6][7][8]

Solubility and Polarity: A Balancing Act

A crucial determinant of a drug's success is its ability to dissolve in aqueous environments for systemic circulation while also possessing sufficient lipophilicity to cross biological membranes. The morpholine moiety, with its ether oxygen capable of acting as a hydrogen bond acceptor and its secondary amine that can be protonated at physiological pH, significantly enhances the aqueous solubility of parent molecules.[6][7][9][10] This property is often leveraged to improve the bioavailability of orally administered drugs.

Metabolic Stability: Resisting the Body's Defenses

The metabolic breakdown of drug candidates by cytochrome P450 (CYP) enzymes is a major hurdle in drug development. The morpholine ring, being a saturated heterocycle, generally exhibits greater metabolic stability compared to more labile functionalities.[10] While it can be metabolized, its oxidation often proceeds at a slower rate, leading to a longer half-life and improved pharmacokinetic profile.[7]

pKa Modulation: Fine-Tuning for Optimal Performance

The nitrogen atom in the morpholine ring has a pKa of approximately 8.7.[9][10] This places it in a favorable range for many biological applications, allowing for a significant portion of the molecules to be protonated at physiological pH (around 7.4). This positive charge can be crucial for interactions with biological targets and for maintaining solubility. Furthermore, the pKa can be modulated by substituents on the nitrogen or the ring, offering medicinal chemists a handle to fine-tune the molecule's properties.

Table 1: Physicochemical Properties of the Morpholine Moiety

| Property | Contribution to Drug Candidates | Rationale |

| Aqueous Solubility | Enhanced | The ether oxygen acts as a hydrogen bond acceptor, and the amine can be protonated.[6][7][9][10] |

| Metabolic Stability | Increased | The saturated heterocyclic ring is less prone to rapid enzymatic degradation.[7][10] |

| pKa | Favorable (approx. 8.7) | Allows for significant protonation at physiological pH, influencing solubility and target binding.[9][10] |

| Lipophilicity | Moderate | Provides a balance between aqueous solubility and membrane permeability. |

| Conformational Flexibility | Chair-like conformation | Allows for optimal positioning of substituents for target interaction.[6][7] |

The Morpholine Moiety in Action: Case Studies of Approved Drugs

The true impact of the morpholine ring is best understood by examining its role in successful therapeutic agents. Here, we analyze three distinct drugs where the morpholine moiety is critical to their mechanism of action and overall efficacy.

Linezolid: An Antibiotic Targeting Protein Synthesis

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12][13][14] The morpholine ring in Linezolid is a key component of its pharmacophore.

Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis.[12][13][14][15] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[11][13] This unique mechanism means there is little to no cross-resistance with other protein synthesis inhibitors.[12][14] The morpholine moiety contributes to the overall shape and electronic distribution of the molecule, facilitating its binding to the ribosomal target.

Caption: Linezolid's mechanism of action.

Gefitinib: A Targeted Cancer Therapy

Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of non-small cell lung cancer.[16][17][18] It specifically targets the epidermal growth factor receptor (EGFR). The morpholine group in Gefitinib is crucial for its solubility and pharmacokinetic properties, enabling effective oral administration.[16]

Mechanism of Action: Gefitinib competitively inhibits the binding of ATP to the tyrosine kinase domain of EGFR.[16][17][19] This blocks the downstream signaling pathways that lead to cell proliferation and survival, ultimately inducing apoptosis in cancer cells.[16][20] The morpholine moiety, by enhancing solubility, ensures that sufficient concentrations of the drug reach the tumor cells to exert this inhibitory effect.[16]

Caption: Gefitinib's inhibition of EGFR signaling.

Aprepitant: An Anti-Nausea Medication

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[21][22][23] The morpholine ring in aprepitant is an integral part of the molecule's three-dimensional structure, which is essential for its high-affinity binding to the NK1 receptor.[24]